N-methyl-N-phenyl-1,3-benzothiazole-6-carboxamide
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Overview
Description
“N-methyl-N-phenyl-1,3-benzothiazole-6-carboxamide” is a compound that belongs to the benzothiazole family . Benzothiazole derivatives are of great interest due to their wide range of biological activities and medicinal applications . They have been associated with diverse biological activities such as antibacterial, antifungal, antiprotozoal, antimicrobial, anticancer, anticonvulsant, antihypertensive, antidiabetic, anti-inflammatory activities .
Synthesis Analysis
The synthesis of benzothiazole derivatives often involves the coupling of substituted 2-amino benzothiazoles with other compounds . For instance, one method involves the hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl)-mediated synthesis of new N’-(1,3-benzothiazol-2-yl)-arylamides in high yields under relatively milder reaction conditions using dimethyl formamide as solvent .Molecular Structure Analysis
The molecular structure of benzothiazole derivatives is typically confirmed by various spectral data including FTIR, 1H-NMR, 13C-NMR and HRMS . The carbon at the 2nd position of the benzothiazole ring is the most active site from a synthetic and medicinal point of view .Chemical Reactions Analysis
Benzothiazole derivatives have been found to show variable activity against different bacterial strains . The inhibitory concentrations of the newly synthesized molecules were compared with the standard reference drugs .Physical and Chemical Properties Analysis
The physical and chemical properties of benzothiazole derivatives can be determined by various methods including elemental analysis, IR, 1HNMR and mass spectral data .Scientific Research Applications
Synthesis and Derivative Development
Researchers have synthesized various derivatives of benzothiazole compounds, demonstrating the versatility of N-methyl-N-phenyl-1,3-benzothiazole-6-carboxamide in creating new chemical entities. For instance, new 1,2,3,4-tetrahydropyrimidine-2-thione and their thiazolo[3,2-a]pyrimidine, thiazino, and benzothiazepine derivatives were synthesized, showcasing the compound's utility as a precursor in organic synthesis (Fadda et al., 2013).
Anticancer Applications
The compound has shown promise in cancer research, with derivatives exhibiting potent antitumor activity. For example, new series of thiazole derivatives were synthesized, and two compounds demonstrated significant antitumor effects, highlighting the compound's potential as a scaffold for developing anticancer agents (Ostapiuk et al., 2017).
Chemosensor Development
Benzothiazole-based compounds have been used to develop chemosensors for pH detection. A particular study designed and synthesized a benzothiazole-based aggregation-induced emission luminogen that exhibited multifluorescence emissions, making it suitable for highly sensitive detection of pH fluctuations in biosamples (Li et al., 2018).
Antimicrobial Activity
The antimicrobial properties of benzothiazole derivatives have also been explored, with compounds showing activity against various bacterial and fungal strains. This suggests the potential use of this compound derivatives as antimicrobial agents (Bikobo et al., 2017).
Mechanism of Action
Target of Action
N-methyl-N-phenyl-1,3-benzothiazole-6-carboxamide is a benzothiazole derivative. Benzothiazole derivatives have been found to exhibit a wide range of biological activities and medicinal applications . They have been reported to display antibacterial activity by inhibiting various targets such as dihydroorotase, DNA gyrase, uridine diphosphate-N-acetyl enol pyruvyl glucosamine reductase (MurB), peptide deformylase, aldose reductase, casdihydrofolate reductase, enoyl acyl carrier protein reductase, dialkylglycine decarboxylase, dehydrosqualene synthase, dihydropteroate synthase and tyrosine kinase .
Mode of Action
Benzothiazole derivatives are known to interact with their targets, leading to inhibition of the target’s function . This interaction can result in changes at the molecular level, affecting the normal functioning of the target and leading to the desired therapeutic effect.
Biochemical Pathways
Benzothiazole derivatives are known to affect various biochemical pathways due to their interaction with multiple targets . The downstream effects of these interactions can vary depending on the specific target and the biological context.
Pharmacokinetics
The admet calculation of similar benzothiazole derivatives showed favourable pharmacokinetic profiles . The ADME properties of a compound can significantly impact its bioavailability and therapeutic efficacy.
Result of Action
Benzothiazole derivatives are known to have various biological effects, including antibacterial activity . These effects are the result of the compound’s interaction with its targets and the subsequent changes in cellular functions.
Future Directions
The development of novel antibiotics to control resistance problems is crucial . Benzothiazole derivatives are of great interest due to their wide range of biological activities and medicinal applications . The finding of the present review will be beneficial for the researchers in the development of novel antibacterial molecules based on benzothiazole moiety .
Properties
IUPAC Name |
N-methyl-N-phenyl-1,3-benzothiazole-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2OS/c1-17(12-5-3-2-4-6-12)15(18)11-7-8-13-14(9-11)19-10-16-13/h2-10H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTXMALFIUSNGHB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)C(=O)C2=CC3=C(C=C2)N=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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